Glycine-1-13C

Beschreibung

BenchChem offers high-quality Glycine-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

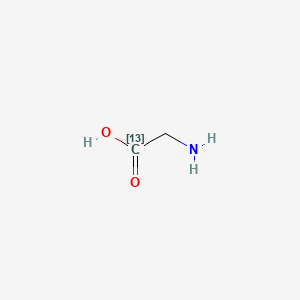

IUPAC Name |

2-aminoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-VQEHIDDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942139 |

Source

|

| Record name | (1-~13~C)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.059 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20110-59-2 |

Source

|

| Record name | Glycine-1-13C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020110592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-~13~C)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 13C-Labeled Glycine as a Metabolic Tracer for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the principles and applications of 13C-labeled glycine as a metabolic tracer. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to design, execute, and interpret metabolic flux studies utilizing this powerful technique.

Introduction to 13C Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a critical tool for elucidating the intricate network of biochemical reactions within a cell. By quantifying the rates (fluxes) of metabolic pathways, MFA provides a detailed snapshot of cellular physiology under specific conditions.[1] The use of stable isotopes, such as Carbon-13 (¹³C), has revolutionized this field, leading to the development of ¹³C-MFA. This technique involves introducing a ¹³C-labeled substrate, like glycine, into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites.[2] The resulting labeling patterns in these metabolites are then measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and used in conjunction with computational models to estimate intracellular metabolic fluxes.[2][3]

¹³C-MFA is considered the gold standard for quantifying in vivo metabolic fluxes due to the high-precision data it generates, which allows for the resolution of parallel and reversible reactions.[4] The general workflow of a ¹³C-MFA experiment consists of five key stages: experimental design, the tracer experiment itself, isotopic labeling measurement, flux estimation, and statistical analysis.

Glycine Metabolism: A Central Hub

Glycine, the structurally simplest amino acid, is a central player in cellular metabolism. It serves as a precursor for the biosynthesis of several critical biomolecules and is involved in key metabolic pathways. Understanding the fate of glycine is therefore crucial for comprehending cellular proliferation, redox balance, and biosynthetic capacity, particularly in diseases like cancer.

The primary metabolic fates of glycine that can be traced using ¹³C-labeled glycine include:

-

Serine Biosynthesis: Glycine can be converted to serine through the action of serine hydroxymethyltransferase (SHMT). This reversible reaction is a key component of one-carbon metabolism.

-

De Novo Purine Biosynthesis: The entire glycine molecule is incorporated into the purine ring, making it a direct and essential building block for DNA and RNA.

-

Glutathione (GSH) Synthesis: Glycine is one of the three amino acid components of the antioxidant tripeptide glutathione, which plays a vital role in protecting cells from oxidative stress.

Key Metabolic Pathways Traced by 13C-Labeled Glycine

Glycine and Serine Interconversion

The interconversion of glycine and serine is a critical nexus in cellular metabolism, linking amino acid metabolism with one-carbon metabolism. This reversible reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.

When [U-¹³C₂]-glycine is used as a tracer, the two ¹³C atoms can be incorporated into serine, resulting in [2,3-¹³C₂]-serine. The fate of these labeled carbons can then be followed into other pathways.

De Novo Purine Biosynthesis

The de novo synthesis of purine nucleotides is a fundamental process for cell growth and proliferation. Glycine is a direct precursor in this pathway, with its entire carbon and nitrogen backbone being incorporated into the purine ring structure. Tracing with [U-¹³C₂, ¹⁵N]-glycine allows for the precise tracking of its contribution to newly synthesized purines like adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

The pathway begins with ribose-5-phosphate and proceeds through a series of enzymatic steps to form inosine monophosphate (IMP), the precursor to both AMP and GMP.

Glutathione (GSH) Synthesis

Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine. It is a major cellular antioxidant, and its synthesis is crucial for maintaining redox homeostasis. The synthesis occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).

Using ¹³C-labeled glycine allows for the measurement of the rate of de novo glutathione synthesis by tracking the incorporation of the labeled glycine into the GSH molecule.

Experimental Protocols

A generalized protocol for a ¹³C-glycine metabolic tracing experiment in cultured cells is provided below. This should be adapted and optimized for specific cell types and experimental questions.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

Media Preparation: Prepare culture medium containing all necessary nutrients, but with unlabeled glycine replaced by the desired concentration of ¹³C-labeled glycine (e.g., [U-¹³C₂]-glycine or [1-¹³C]-glycine).

-

Labeling: When cells reach the desired confluency, replace the standard medium with the ¹³C-glycine containing medium. The labeling duration should be sufficient to achieve isotopic steady state for the metabolites of interest. This is a critical parameter that often requires optimization.

Sample Collection and Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Metabolite Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate at high speed to pellet cell debris and proteins.

-

Sample Storage: Collect the supernatant containing the metabolites and store at -80°C until analysis.

LC-MS/MS Analysis

-

Chromatography: Separate the metabolites using liquid chromatography (LC). Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites like amino acids and nucleotides.

-

Mass Spectrometry: Analyze the eluate using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the mass-to-charge ratio (m/z) and intensity of the metabolites and their ¹³C-labeled isotopologues.

-

Data Analysis: Process the raw data to identify metabolites and quantify the fractional enrichment of ¹³C in each metabolite. This involves correcting for the natural abundance of ¹³C.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a ¹³C-glycine tracing experiment in cancer cells.

Table 1: Fractional Enrichment of Key Metabolites from [U-¹³C₂]-Glycine

| Metabolite | M+1 Enrichment (%) | M+2 Enrichment (%) |

| Glycine | 2.2 | 97.8 |

| Serine | 3.5 | 65.2 |

| Glutathione (GSH) | 2.8 | 45.7 |

| Inosine Monophosphate (IMP) | 4.1 | 88.3 |

| Adenosine Monophosphate (AMP) | 3.9 | 85.1 |

| Guanosine Monophosphate (GMP) | 4.0 | 86.5 |

M+n represents the isotopologue with n ¹³C atoms incorporated.

Table 2: Estimated Metabolic Fluxes Relative to Glycine Uptake

| Metabolic Flux | Relative Flux (Glycine Uptake = 100) |

| Glycine -> Serine | 35 |

| Glycine -> Purines | 55 |

| Glycine -> Glutathione | 10 |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow of a typical ¹³C-glycine metabolic tracing experiment.

Conclusion

¹³C-labeled glycine is an invaluable tool for dissecting the complexities of cellular metabolism. By tracing the fate of glycine's carbon backbone, researchers can gain quantitative insights into the activities of key biosynthetic and redox pathways. This technical guide provides a foundational understanding of the principles, methodologies, and applications of this technique. For successful implementation, careful experimental design, rigorous sample preparation, and sophisticated data analysis are paramount. The information presented herein should serve as a valuable resource for scientists and drug development professionals seeking to leverage the power of ¹³C-glycine metabolic tracing in their research endeavors.

References

Glycine-1-13C principle applications in biomedical research.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Glycine, the simplest amino acid, plays a multifaceted role in cellular metabolism, neurotransmission, and biosynthesis. The stable isotope-labeled form, Glycine-1-13C, in which the carboxyl carbon is replaced with the heavy isotope of carbon (¹³C), has emerged as a powerful and versatile tracer in biomedical research. Its non-radioactive nature makes it a safe and effective tool for in vivo and in vitro studies, providing invaluable insights into metabolic pathways, disease diagnostics, and therapeutic development. This technical guide explores the core principles and applications of Glycine-1-13C, offering a comprehensive overview for researchers and drug development professionals.

Metabolic Flux Analysis: Tracing the Path of Glycine in Health and Disease

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2][3] Glycine-1-13C serves as a crucial tracer in these studies, allowing researchers to follow the journey of the labeled carbon atom through various metabolic pathways.[4][5] This is particularly significant in cancer research, where altered glycine metabolism is a hallmark of rapidly proliferating cells.

Key Applications in Metabolic Flux Analysis:

-

Cancer Metabolism: Rapidly dividing cancer cells exhibit an increased demand for glycine to support the synthesis of purines, essential building blocks for DNA and RNA. By introducing Glycine-1-13C into cell cultures, researchers can trace its incorporation into purine nucleotides, providing a quantitative measure of de novo purine synthesis. This information is critical for understanding the metabolic reprogramming in cancer and identifying potential therapeutic targets.

-

One-Carbon Metabolism: The conversion of serine to glycine is a key entry point into one-carbon metabolism, a network of pathways crucial for nucleotide synthesis, methylation reactions, and redox balance. Glycine-1-13C can be used to probe the flux through the glycine cleavage system (GCS), a mitochondrial enzyme complex that catabolizes glycine and contributes to the one-carbon pool.

Quantitative Data from Metabolic Flux Analysis:

The following table summarizes representative quantitative data obtained from MFA studies using Glycine-1-13C in cancer cell lines.

| Parameter | Cell Line | Condition | Value | Reference |

| Glycine Uptake Flux | HeLa | Standard Culture | 71.2% of serine input | |

| Serine to Glycine Conversion | HeLa | Standard Culture | 45.1% of glycine input | |

| Glycine Contribution to Purine Synthesis | LOX IMVI (Melanoma) | Rapid Proliferation | Significant incorporation | |

| Glycine Contribution to Purine Synthesis | A498 (Kidney) | Slow Proliferation | Limited incorporation | |

| Glycine Decarboxylation Rate | Healthy Men and Women | Post-absorptive state | 190 ± 41 µmol/(kg·h) |

Experimental Protocol: 13C-Metabolic Flux Analysis in Cancer Cells

This protocol outlines a general workflow for conducting a ¹³C-MFA experiment using Glycine-1-13C in adherent cancer cell lines.

1. Cell Culture and Isotope Labeling:

- Culture cancer cells to the desired confluence in standard growth medium.

- Replace the standard medium with a labeling medium containing Glycine-1-13C as the sole glycine source. Other essential amino acids and nutrients should be at physiological concentrations.

- Incubate the cells for a sufficient duration (typically 24-48 hours) to achieve isotopic steady-state, where the labeling of intracellular metabolites becomes constant.

2. Metabolite Extraction:

- Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

- Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol.

- Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Analysis:

- Analyze the isotopic enrichment of key metabolites (e.g., glycine, serine, purine precursors) in the cell extracts using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

4. Data Analysis and Flux Calculation:

- Use specialized software to correct for the natural abundance of ¹³C and determine the mass isotopomer distributions of the measured metabolites.

- Employ a metabolic network model to simulate the labeling patterns for a given set of metabolic fluxes.

- Iteratively adjust the flux values in the model to minimize the difference between the simulated and experimentally measured labeling patterns, thereby obtaining the best-fit flux distribution.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

References

- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Glycine-1-13C for NMR Spectroscopy

For researchers, scientists, and drug development professionals venturing into the world of Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling is an indispensable tool. Among the various labeled compounds, Glycine-1-13C stands out for its utility and versatility. This guide provides a comprehensive introduction to the use of Glycine-1-13C in NMR, detailing its properties, experimental protocols, and applications, with a focus on providing clear, actionable information for beginners in the field.

The Basics of 13C NMR and Isotope Labeling

Carbon-13 (¹³C) NMR spectroscopy is a powerful technique that provides detailed information about the carbon skeleton of a molecule. Unlike the highly abundant ¹²C isotope, ¹³C has a nuclear spin of ½, making it NMR-active. However, the low natural abundance of ¹³C (approximately 1.1%) results in inherently low signal intensity.

Isotopic labeling, the selective replacement of an atom with one of its isotopes, overcomes this limitation. By synthesizing a molecule with ¹³C at a specific position, such as the carboxyl carbon in Glycine-1-¹³C, the signal from that position is significantly enhanced, allowing for a range of sensitive and specific NMR experiments.

Why Glycine-1-13C?

Glycine is the simplest amino acid, and its well-characterized NMR properties make it an excellent model system and a versatile probe. Labeling the carboxyl carbon (C1) offers several advantages:

-

Distinct Chemical Shift: The carboxyl carbon resonates in a region of the ¹³C NMR spectrum that is typically free from other signals, making it easy to identify and analyze.

-

Sensitivity to Environment: The chemical shift and relaxation properties of the C1 carbon are sensitive to the local chemical environment, including pH, solvent, and molecular interactions.

-

Metabolic Tracer: In biological systems, the labeled carbon can be traced as glycine is metabolized, providing insights into biochemical pathways.

Physicochemical and NMR Properties of Glycine-1-13C

Glycine can exist in different polymorphic forms in the solid state, primarily α, β, and γ forms. These different crystal structures result in distinct NMR signatures, particularly for the C1 carbon. In solution, the ionization state of the amino and carboxyl groups, which is dependent on the pH, also influences the NMR parameters.

Key NMR Parameters of Glycine-1-13C: A Quantitative Overview

The utility of Glycine-1-13C in NMR spectroscopy is rooted in its distinct and measurable parameters. The following tables summarize the key quantitative data for the C1 carbon of glycine under various conditions.

Table 1: ¹³C Chemical Shifts of Glycine-1-¹³C

| Sample State | Polymorph/Condition | ¹³C Chemical Shift (ppm) | Reference |

| Solid-State | α-glycine | 176.50 | [1][2] |

| Solid-State | γ-glycine | 174.60 | [1][2] |

| Solid-State | β-glycine | Between α and γ forms | [2] |

| Solution (D₂O) | pH 7.4 | 175.225 | |

| Solution (H₂O) | Not specified | ~170-175 |

Table 2: Spin-Lattice (T1) and Rotating Frame (T1ρ) Relaxation Times of Glycine-1-¹³C

| Sample State | Polymorph/Condition | Relaxation Parameter | Value | Reference |

| Solid-State | α-glycine | T1 of carboxyl carbon | Shorter than γ-form | |

| Solid-State | γ-glycine | T1 of carboxyl carbon | 5 times longer than α-form | |

| Solid-State | β-glycine | ¹H T1ρ | Very short | |

| Solution (in frog muscle) | 1°C | T1 of α-¹³C | 50% of that in free solution | |

| Solution (in peptides, 3T, H₂O) | C-terminal [1-¹³C]Gly-d2 in β-casomorphin-5 | T1 | 24 ± 4 s | |

| Solution (in peptides, 3T, H₂O) | C-terminal [1-¹³C]Gly-d2 in glutathione | T1 | 58 ± 3 s |

Table 3: J-Coupling Constants Involving Glycine-1-¹³C

While direct one-bond coupling between the C1 and C2 carbons (¹J(C1,C2)) is a key parameter, its values are not as extensively reported in introductory literature as other couplings. However, understanding the presence of such couplings is crucial for interpreting spectra, especially in doubly labeled samples. The typical range for one-bond carbon-carbon couplings is between 30 and 70 Hz.

Experimental Protocols for NMR Spectroscopy with Glycine-1-13C

The following are generalized protocols for beginners. Instrument-specific parameters will need to be optimized.

Sample Preparation

For Solid-State NMR (CPMAS):

-

Sample: Use commercially available solid Glycine-1-13C. The polymorphic form should be noted, as it affects the chemical shift.

-

Rotor Packing: Pack the solid sample into a zirconia rotor (typically 4 mm or smaller). The packing should be snug to prevent movement during spinning.

-

Mass Balance: Ensure the rotor is properly balanced according to the spectrometer's specifications.

For Solution-State NMR:

-

Solvent Selection: Choose a deuterated solvent in which glycine is soluble, such as deuterium oxide (D₂O).

-

Concentration: Prepare a solution with a concentration typically in the range of 10-100 mM.

-

pH Adjustment: If pH control is necessary, use appropriate buffers or add small amounts of DCl or NaOD to adjust the pD (the pH in D₂O).

-

NMR Tube: Transfer the solution to a clean NMR tube. The standard sample volume is typically 600-700 µL for a 5 mm tube.

NMR Data Acquisition

1D ¹³C NMR in Solution:

-

Spectrometer Setup: Tune and match the ¹³C probe.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

-

Pulse Sequence: Use a standard single-pulse ¹³C experiment with proton decoupling.

-

Key Parameters:

-

Spectral Width: Set to cover the entire ¹³C chemical shift range (e.g., 200-250 ppm).

-

Transmitter Offset: Center the transmitter frequency on the expected chemical shift of the C1 carbon (~175 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: Set to at least 5 times the longest T1 of interest to ensure full relaxation and accurate quantification.

-

Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio.

-

1D ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) in Solid-State:

-

Spectrometer Setup: Tune and match the solids probe for both ¹H and ¹³C channels.

-

Magic Angle Spinning: Set the spinning speed (e.g., 5-15 kHz). The stability of the spinning is crucial.

-

Pulse Sequence: Use a standard CPMAS pulse sequence.

-

Key Parameters:

-

Contact Time: The time during which magnetization is transferred from protons to carbons. A typical starting point is 1-2 ms.

-

Proton 90° Pulse Width: Calibrate the proton pulse width.

-

Relaxation Delay: Determined by the proton T1, which is usually shorter than the carbon T1, allowing for faster repetition rates.

-

Applications in Research and Drug Development

Glycine-1-13C is a versatile tool with numerous applications.

-

Biomolecular NMR: As a component of proteins, labeled glycine can be used to study protein structure, dynamics, and interactions. The C1 chemical shift is sensitive to the local protein environment.

-

Metabolomics and Metabolic Flux Analysis: Tracing the fate of the ¹³C label from glycine through metabolic pathways provides a dynamic view of cellular metabolism. This is particularly valuable in drug development for understanding how a compound affects specific metabolic routes.

-

Solid-State NMR Reference: Due to its sharp and well-defined signals in the solid state, glycine is often used as a standard for setting up and calibrating solid-state NMR experiments, such as Hartmann-Hahn matching in CPMAS.

-

Dissolution Dynamic Nuclear Polarization (d-DNP): In this advanced technique, the ¹³C signal can be hyperpolarized, leading to a massive signal enhancement. This allows for real-time in vivo metabolic imaging, a powerful tool in preclinical drug development. The long T1 relaxation time of the C-terminal carboxyl ¹³C in certain peptides makes it a suitable candidate for d-DNP studies.

Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of Glycine-1-13C in NMR.

This guide serves as a starting point for utilizing Glycine-1-13C in your NMR-based research. By understanding its fundamental properties and the experimental considerations, you can effectively employ this powerful tool to gain valuable insights in your scientific endeavors.

References

The Glycine Cleavage System: A Linchpin in ¹³C Tracer Studies for Metabolic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The glycine cleavage system (GCS) stands as a central hub in cellular metabolism, playing a critical role in one-carbon (1C) metabolism, amino acid homeostasis, and the biosynthesis of essential macromolecules. Its unique biochemical activity makes it a focal point in ¹³C tracer studies, offering a powerful lens through which to investigate metabolic flux and pathway dynamics in both healthy and diseased states. This technical guide provides a comprehensive overview of the GCS, its significance in ¹³C tracer-based metabolic analysis, detailed experimental protocols, and quantitative insights into its activity.

The Glycine Cleavage System: A Mitochondrial Multi-enzyme Complex

The GCS, also known as the glycine decarboxylase complex, is a series of four enzymes located on the inner mitochondrial membrane.[1] It catalyzes the reversible degradation of glycine, playing a pivotal role in the catabolism of both glycine and serine in vertebrates.[2][3] The overall reaction is as follows:

Glycine + NAD⁺ + Tetrahydrofolate (THF) ⇌ 5,10-Methylene-THF + CO₂ + NH₄⁺ + NADH + H⁺[1][4]

The system comprises four protein components:

-

P-protein (GLDC - glycine dehydrogenase (decarboxylating)): A pyridoxal phosphate-dependent enzyme that catalyzes the decarboxylation of glycine.

-

T-protein (AMT - aminomethyltransferase): Transfers the aminomethyl group from the H-protein to tetrahydrofolate (THF), producing 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).

-

L-protein (DLD - dihydrolipoamide dehydrogenase): A flavoenzyme that reoxidizes the dihydrolipoamide arm of the H-protein, reducing NAD⁺ to NADH.

-

H-protein (GCSH - glycine cleavage system H-protein): A lipoic acid-containing protein that acts as a mobile carrier, shuttling the aminomethyl intermediate between the P- and T-proteins.

The GCS does not form a stable complex; rather, the H-protein interacts sequentially with the other three enzymes to carry out the reaction.

Significance in ¹³C Tracer Studies

The GCS is of particular interest in ¹³C tracer studies due to its unique handling of the two carbon atoms of glycine. When cells are supplied with [2-¹³C]glycine, the GCS specifically cleaves off the C1 carboxyl group as unlabeled CO₂, while the ¹³C-labeled C2 carbon is transferred to THF to form ¹³C-5,10-methylene-THF. This ¹³C-labeled one-carbon unit can then be traced as it is incorporated into a variety of downstream biosynthetic pathways, providing a direct measure of GCS activity and its contribution to cellular metabolism.

Key metabolic pathways fueled by GCS-derived one-carbon units include:

-

Serine Synthesis: Through the action of serine hydroxymethyltransferase (SHMT), ¹³C-5,10-methylene-THF can condense with another molecule of glycine to form ¹³C-labeled serine.

-

Purine and Thymidylate Synthesis: The one-carbon unit is essential for the de novo synthesis of purine rings and the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP).

-

Methionine Cycle: The one-carbon unit can be used to regenerate methionine from homocysteine.

By tracking the incorporation of ¹³C from [2-¹³C]glycine into these and other metabolites, researchers can quantify the flux through the GCS and assess its importance in various physiological and pathological contexts, such as cancer cell proliferation.

Quantitative Insights from ¹³C Tracer Studies

¹³C tracer studies have provided valuable quantitative data on the activity of the glycine cleavage system in various cell types, particularly in cancer. The following tables summarize key findings from such studies.

| Cell Line Panel | GCS Flux (mM/h) | Glycine Uptake/Secretion | Reference |

| Hepatocellular Carcinoma (HCC) | |||

| HepG2 | ~0.3 | Consumption | |

| Huh7 | 0.3 - 0.8 | Consumption | |

| Non-HCC Cell Lines | |||

| A549 (Lung Carcinoma) | Significantly lower than HCC | Secretion/No uptake | |

| HCT116 (Colon Carcinoma) | Significantly lower than HCC | Secretion/No uptake | |

| PANC-1 (Pancreatic Carcinoma) | Significantly lower than HCC | Secretion/No uptake | |

| Table 1: Glycine Cleavage System Flux in Cancer Cell Lines. |

| Cell Line | Metabolite | Fractional Contribution from Glycine-derived 1C Units | Reference |

| HepG2 (HCC) | ATP | ~7% | |

| HepG2 (HCC) | dTTP | Higher than non-HCC lines | |

| Huh7 (HCC) | ATP | Higher than non-HCC lines | |

| Huh7 (HCC) | dTTP | Higher than non-HCC lines | |

| A549 (Non-HCC) | ATP | Lower than HCC lines | |

| A549 (Non-HCC) | dTTP | Lower than HCC lines | |

| HCT116 (Non-HCC) | ATP | Lower than HCC lines | |

| HCT116 (Non-HCC) | dTTP | Lower than HCC lines | |

| Table 2: Contribution of GCS-derived One-Carbon Units to Nucleotide Biosynthesis. |

Experimental Protocols for ¹³C-Glycine Tracer Studies

The following provides a detailed methodology for conducting a typical ¹³C-glycine tracer experiment to investigate GCS activity and its metabolic outputs.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting. The seeding density will need to be optimized for each cell line.

-

Culture Medium: Culture cells in a defined medium. For tracer experiments, it is common to use a custom medium where the standard glycine is replaced with the desired ¹³C-labeled glycine isotope (e.g., [2-¹³C]glycine or [U-¹³C₂]glycine). The concentration of the tracer should be similar to that of glycine in standard culture media.

-

Isotopic Steady State: To ensure that the labeling patterns of intracellular metabolites accurately reflect metabolic fluxes, cells should be cultured in the presence of the ¹³C-labeled tracer for a sufficient duration to reach an isotopic steady state. A common incubation time is 24 hours.

-

Parallel Cultures: Set up parallel cultures with unlabeled medium to serve as controls and to monitor cell growth and extracellular fluxes.

Metabolite Extraction

-

Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. A common method is to aspirate the culture medium and wash the cells quickly with ice-cold phosphate-buffered saline (PBS).

-

Extraction Solvent: Immediately add a cold extraction solvent to the cells. A frequently used solvent is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v).

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at a high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

-

Drying: Dry the metabolite extract, for example, using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.

Mass Spectrometry Analysis

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried polar metabolites need to be derivatized to increase their volatility. A common two-step derivatization involves methoximation followed by silylation.

-

Reconstitution (for LC-MS): For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, reconstitute the dried metabolites in a suitable solvent, typically a mixture of water and an organic solvent compatible with the chosen chromatography method.

-

Instrumentation:

-

GC-MS: An Agilent 6890 GC coupled to an Agilent 5975B MS is a common setup. A DB-35 MS capillary column is often used for separation.

-

LC-MS/MS: An Agilent 1200 HPLC system coupled to an Agilent 6410B triple quadrupole mass spectrometer is a suitable platform for targeted analysis of labeled metabolites.

-

-

Data Acquisition: Acquire data in a way that allows for the determination of the mass isotopologue distribution (MID) for each metabolite of interest. This involves monitoring the different mass-to-charge ratios (m/z) corresponding to the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of the metabolite.

-

Data Analysis: Correct the raw mass spectrometry data for the natural abundance of ¹³C. The corrected MIDs can then be used to calculate the fractional contribution of the tracer to each metabolite pool and to perform metabolic flux analysis (MFA) using software packages like INCA.

Visualizing the Glycine Cleavage System and Experimental Workflow

Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following Graphviz DOT scripts generate diagrams for the GCS pathway and a typical ¹³C tracer experimental workflow, adhering to the specified design constraints.

Caption: The Glycine Cleavage System Pathway.

Caption: Experimental Workflow for a ¹³C-Glycine Tracer Study.

Conclusion

The glycine cleavage system is a cornerstone of mitochondrial metabolism, and its intricate mechanism provides a unique opportunity for detailed metabolic investigation using ¹³C tracer studies. By tracing the fate of the 2-carbon of glycine, researchers can gain quantitative insights into one-carbon metabolism and its role in supporting cell proliferation and other vital processes. The methodologies and data presented in this guide offer a solid foundation for designing and interpreting ¹³C-glycine tracer experiments, ultimately contributing to a deeper understanding of cellular metabolism in health and disease and aiding in the development of novel therapeutic strategies.

References

- 1. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Exploring Central Carbon Metabolism with Glycine-1-13C: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycine, the simplest amino acid, is a critical node in central carbon metabolism, contributing to a vast array of biosynthetic and catabolic pathways essential for cellular proliferation and homeostasis.[1] Its metabolism is particularly significant in rapidly dividing cells, such as cancer cells, where it fuels the synthesis of nucleotides, proteins, and glutathione.[1][2] Stable isotope tracers, particularly Glycine-1-13C, have become indispensable tools for elucidating the intricate fluxes of glycine and its downstream metabolites. This technical guide provides an in-depth overview of the application of Glycine-1-13C in metabolic research, detailing experimental protocols, data interpretation, and visualization of key metabolic pathways.

Glycine-1-13C is a non-radioactive, stable isotope-labeled form of glycine where the carbon atom of the carboxyl group is replaced with a ¹³C isotope. This isotopic label allows for the precise tracking of the carboxyl carbon as it is incorporated into various metabolic pathways.[1] The primary analytical techniques for detecting and quantifying ¹³C-labeled compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which can provide detailed information on isotopic enrichment and the positional labeling of metabolites.[1]

Key Metabolic Pathways Traced by Glycine-1-13C

The strategic placement of the ¹³C label at the C1 position of glycine allows for the investigation of several key metabolic routes:

-

One-Carbon Metabolism via the Glycine Cleavage System (GCS): The GCS is a mitochondrial enzyme complex that catalyzes the decarboxylation of glycine. In this reaction, the carboxyl group of glycine (the ¹³C-labeled carbon in Glycine-1-13C) is released as ¹³CO₂, while the alpha-carbon is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. This one-carbon unit is a crucial building block for the synthesis of purines, thymidylate, and methionine.

-

Serine Biosynthesis: Glycine can be converted to serine through the action of serine hydroxymethyltransferase (SHMT), which utilizes a one-carbon unit from 5,10-methylenetetrahydrofolate. Tracing studies with Glycine-1-13C can help quantify the flux through this reversible reaction.

-

Purine Nucleotide Biosynthesis: The entire glycine molecule is directly incorporated into the purine ring. Specifically, the carboxyl carbon of glycine becomes C4, the alpha-carbon becomes C5, and the amino group becomes N7 of the purine ring. By using Glycine-1-13C, researchers can quantify the contribution of glycine to de novo purine synthesis.

Data Presentation: Quantitative Insights from Glycine-1-13C Tracing

Metabolic flux analysis (MFA) using Glycine-1-13C provides quantitative data on the rates of metabolic pathways. The following tables summarize representative quantitative data obtained from such studies.

| Metabolic Flux | Cell Line/Tissue | Flux Value (relative or absolute) | Reference |

| Glycine contribution to purine synthesis | Human Lung Cancer Tissues | Glucose is the preferred carbon source over exogenous glycine. | |

| Glycine decarboxylation rate | Healthy Humans | 96 ± 8 µmol·kg⁻¹·h⁻¹ | |

| Glycine cleavage system flux | Healthy Humans | Accounts for ~65% of CO₂ generation from glycine. | |

| Serine synthesis from glycine | Ovine Fetal Hepatocytes | ~30% of serine production originates from glycine. |

Table 1: Representative Metabolic Fluxes Determined Using Glycine-1-13C. This table provides examples of quantitative flux data obtained from stable isotope tracing experiments with ¹³C-labeled glycine in various biological systems.

| Metabolite | Cell Line | Isotopic Enrichment (%) | Condition | Reference |

| Purine Nucleotides (M+1) | LOX IMVI (melanoma) | ~15% | 100% 1-¹³C-glycine | |

| Purine Nucleotides (M+1) | A498 (renal) | <5% | 100% 1-¹³C-glycine | |

| Serine (M+1) | Plant Leaves | Tightly correlated with glycine enrichment | Varies with photorespiration | |

| Uric Acid (C2) | Human Urine | 0.74 - 5.7% (peak) | After [¹³C]formate dose | |

| Uric Acid (C8+C5) | Human Urine | 0.42 - 0.62% (peak) | After [2-¹³C]glycine dose |

Table 2: Isotopic Enrichment in Downstream Metabolites from Glycine-1-13C. This table showcases the percentage of isotopic labeling found in key metabolites following the introduction of ¹³C-labeled glycine, indicating the relative activity of corresponding metabolic pathways.

Experimental Protocols

A successful Glycine-1-13C tracing experiment requires careful planning and execution, from cell culture to sample analysis. Below are detailed methodologies for key experiments.

Protocol 1: ¹³C Labeling of Adherent Mammalian Cells

-

Cell Culture: Plate cells in multi-well plates or flasks and grow in standard culture medium until they reach the desired confluency (typically 60-80%).

-

Tracer Introduction:

-

Prepare a labeling medium by supplementing basal medium (e.g., DMEM without glucose, glutamine, and glycine) with dialyzed fetal bovine serum, desired concentrations of glucose and glutamine, and a known concentration of Glycine-1-13C.

-

Aspirate the standard medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells.

-

-

Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined duration. The incubation time should be sufficient to achieve isotopic steady-state for the metabolites of interest.

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity and extract intracellular metabolites.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Incubate on dry ice or at -80°C for at least 15 minutes.

-

Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

The dried extract can then be derivatized for GC-MS analysis or reconstituted in a suitable solvent for LC-MS or NMR analysis.

-

Protocol 2: Sample Preparation for GC-MS Analysis

-

Protein Hydrolysis (for amino acid analysis):

-

Wash cell pellets with PBS.

-

Add 6 M HCl and heat at 110°C for 24 hours to hydrolyze proteins into amino acids.

-

Dry the hydrolysate under nitrogen.

-

-

Derivatization:

-

To the dried metabolite extract or protein hydrolysate, add a derivatization agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).

-

Incubate at a specific temperature (e.g., 70°C) for a set time (e.g., 1 hour) to create volatile derivatives.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable GC column (e.g., DB-5ms) and temperature gradient to separate the derivatized metabolites.

-

Acquire mass spectra in either full scan mode or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of the metabolites of interest.

-

Protocol 3: Sample Preparation for NMR Analysis

-

Metabolite Extraction: Follow the quenching and extraction protocol described in Protocol 1.

-

Sample Reconstitution:

-

Dry the metabolite extract.

-

Reconstitute the dried sample in a suitable NMR buffer (e.g., a phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

-

-

NMR Spectroscopy:

-

Transfer the sample to an NMR tube.

-

Acquire ¹³C or ¹H-¹³C heteronuclear single quantum coherence (HSQC) NMR spectra on a high-field NMR spectrometer.

-

Process the spectra to identify and quantify the ¹³C-labeled metabolites based on their chemical shifts and signal intensities.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Glycine Cleavage System in One-Carbon Metabolism.

Caption: Conversion of Glycine to Serine.

Caption: Glycine Incorporation into Purine Biosynthesis.

Caption: Typical Workflow for ¹³C Metabolic Flux Analysis.

Conclusion

Glycine-1-13C is a powerful and versatile tool for interrogating central carbon metabolism. Its application in metabolic flux analysis provides quantitative insights into the dynamic interplay between key metabolic pathways, including one-carbon metabolism, serine biosynthesis, and purine synthesis. The detailed protocols and visualizations provided in this guide offer a framework for researchers, scientists, and drug development professionals to design and execute robust stable isotope tracing experiments. By leveraging these methodologies, it is possible to unravel the metabolic reprogramming that occurs in various physiological and pathological states, paving the way for the identification of novel therapeutic targets and the development of innovative treatment strategies.

References

Preliminary Investigation of Metabolic Pathways Using ¹³C-Glycine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core principles and methodologies for utilizing ¹³C-labeled glycine as a tracer to investigate metabolic pathways. It is designed to equip researchers with the foundational knowledge to design, execute, and interpret stable isotope tracing experiments for applications in basic research and drug development.

Introduction to ¹³C-Glycine Metabolic Tracing

Glycine, a non-essential amino acid, is a central player in numerous metabolic processes, including one-carbon metabolism, nucleotide synthesis, and glutathione production.[1][2][3] Its involvement in pathways critical for cell proliferation and survival makes it a valuable target for metabolic investigation, particularly in the context of diseases like cancer.[4][5] Stable isotope tracing using ¹³C-glycine allows for the qualitative and quantitative assessment of metabolic fluxes through these pathways. By introducing glycine labeled with the heavy isotope of carbon (¹³C) into a biological system, researchers can track the incorporation of the labeled carbon atoms into downstream metabolites. This provides a dynamic view of metabolic pathway activity that is not attainable with traditional metabolite profiling.

The choice of which carbon atom in glycine to label ([1-¹³C]glycine or [2-¹³C]glycine) is crucial, as each will trace different metabolic fates. For instance, the C2 carbon of glycine is a primary donor to the one-carbon pool via the mitochondrial glycine cleavage system (GCS), while the C1 carbon is lost as CO₂ during this process.

Key Metabolic Pathways Traced by ¹³C-Glycine

The versatility of glycine as a metabolic precursor allows for the investigation of several interconnected pathways.

One-Carbon Metabolism and the Folate Cycle

One-carbon metabolism is a network of reactions that transfer one-carbon units, essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. The glycine cleavage system (GCS), located in the mitochondria, is a major contributor of one-carbon units. Using [2-¹³C]glycine, the labeled carbon can be traced as it is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH₂-THF), a key intermediate in the folate cycle.

Serine-Glycine Interconversion

The interconversion of serine and glycine is a reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT), which exists in both cytosolic and mitochondrial isoforms. This reaction is a key link between glycolysis and amino acid metabolism. Tracing with ¹³C-glycine can elucidate the directionality and net flux of this interconversion under different physiological conditions.

De Novo Purine Synthesis

Glycine is directly incorporated into the purine ring backbone. Specifically, the entire glycine molecule (C-C-N) forms the C4, C5, and N7 atoms of the purine ring. Therefore, using uniformly labeled [U-¹³C₂, ¹⁵N]glycine can reveal the contribution of exogenous glycine to de novo purine synthesis. [2-¹³C]glycine also contributes a one-carbon unit (via the folate cycle) to the C2 and C8 positions of the purine ring.

Experimental Protocols

A typical ¹³C-glycine tracing experiment involves several key steps, from cell culture and labeling to sample analysis.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

Media Preparation: Prepare culture medium containing the desired concentration of ¹³C-glycine (e.g., [1-¹³C]glycine or [2-¹³C]glycine). The unlabeled version of the amino acid should be omitted.

-

Labeling: When cells reach the desired confluency, replace the regular medium with the ¹³C-glycine-containing medium.

-

Incubation: Incubate the cells for a predetermined period. The duration of labeling is critical and should be optimized to achieve isotopic steady-state for the metabolites of interest.

Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them.

-

Centrifugation: Centrifuge the cell lysate to pellet proteins and cell debris.

-

Sample Collection: Collect the supernatant containing the polar metabolites.

Analytical Techniques

The analysis of ¹³C-labeled metabolites is primarily performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS is a highly sensitive technique for detecting and quantifying mass isotopologues of metabolites. The mass shift corresponding to the number of ¹³C atoms incorporated allows for the determination of the labeling pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can provide positional information about the labeled carbon atoms within a molecule, which can be crucial for distinguishing between different metabolic pathways.

Data Presentation and Interpretation

The raw data from MS or NMR analysis consists of the relative abundances of different mass isotopologues for each metabolite. This data can be used to calculate the fractional enrichment of ¹³C in a given metabolite pool.

Quantitative Data Summary

The following tables provide examples of how quantitative data from ¹³C-glycine tracing experiments can be presented. The values are hypothetical and for illustrative purposes.

Table 1: Fractional ¹³C-Enrichment in Key Metabolites after Labeling with [2-¹³C]Glycine

| Metabolite | Control Cells (%) | Treated Cells (%) |

| Serine (M+1) | 35.2 ± 2.1 | 55.8 ± 3.4 |

| Purines (M+1) | 15.6 ± 1.5 | 25.1 ± 2.0 |

| Purines (M+2) | 5.3 ± 0.8 | 10.7 ± 1.2 |

| Glutathione (M+1) | 42.1 ± 3.5 | 30.5 ± 2.8 |

Table 2: Estimated Metabolic Fluxes (relative to Glycine uptake) from ¹³C-Glycine Tracing

| Metabolic Flux | Control Cells | Treated Cells |

| Glycine -> Serine | 0.65 ± 0.05 | 0.85 ± 0.07 |

| GCS Activity | 0.30 ± 0.04 | 0.15 ± 0.03 |

| Glycine -> Purines | 0.05 ± 0.01 | 0.10 ± 0.02 |

Metabolic Flux Analysis (MFA)

For a more in-depth quantitative analysis, the isotopologue distribution data can be used as input for computational models in a process known as ¹³C-Metabolic Flux Analysis (¹³C-MFA). ¹³C-MFA allows for the precise quantification of intracellular metabolic fluxes by fitting the experimental labeling data to a metabolic network model.

Applications in Drug Development

Understanding how cancer cells rewire their metabolism is crucial for developing novel therapeutic strategies. ¹³C-glycine tracing can be employed to:

-

Identify Metabolic Vulnerabilities: By tracing glycine metabolism, researchers can identify pathways that are upregulated in cancer cells and represent potential drug targets.

-

Elucidate Drug Mechanism of Action: This technique can be used to understand how drugs impact specific metabolic pathways by observing changes in metabolic fluxes upon treatment.

-

Develop Biomarkers: Alterations in glycine metabolism may serve as biomarkers for disease diagnosis, prognosis, or response to therapy.

Conclusion

¹³C-glycine metabolic tracing is a powerful technique for dissecting the complexities of cellular metabolism. By providing a dynamic view of pathway activity, it offers valuable insights into fundamental biological processes and disease states. The detailed protocols and data interpretation frameworks presented in this guide are intended to facilitate the successful application of this methodology in a variety of research and drug development settings.

References

- 1. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 2. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Glycine-1-13C as a Probe for Serine Biosynthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine is a non-essential amino acid that plays a central role in cellular metabolism. Beyond its canonical role in protein synthesis, serine is a major source of one-carbon units for the biosynthesis of nucleotides, lipids, and other essential biomolecules. The intricate network of serine biosynthesis pathways is increasingly recognized as a critical component in the metabolic reprogramming of cancer cells and other proliferative diseases, making it a compelling target for drug development. Stable isotope tracers, particularly Glycine-1-13C, have emerged as powerful tools to dissect the complexities of these pathways, enabling researchers to quantify metabolic fluxes and identify potential therapeutic vulnerabilities.

This technical guide provides an in-depth overview of the application of Glycine-1-13C as a probe to investigate the serine biosynthesis pathways. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret isotopic labeling experiments in this critical area of metabolic research.

Serine Biosynthesis Pathways: An Overview

Cells can acquire serine through two primary routes: uptake from the extracellular environment and de novo synthesis from the glycolytic intermediate 3-phosphoglycerate (3-PG). The de novo synthesis of serine, often referred to as the phosphorylated pathway, involves three key enzymatic steps:

-

Oxidation of 3-PG: Phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP).

-

Transamination: Phosphoserine aminotransferase (PSAT1) transfers an amino group from glutamate to 3-PHP, yielding phosphoserine and α-ketoglutarate.

-

Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates phosphoserine to produce serine.

Serine can then be reversibly converted to glycine by the enzyme serine hydroxymethyltransferase (SHMT), a reaction that is central to one-carbon metabolism. This interconversion is a key reason why labeled glycine is an effective probe for serine biosynthesis. There are two isoforms of SHMT: SHMT1 in the cytoplasm and SHMT2 in the mitochondria.

The flux through these pathways is often dysregulated in cancer cells to support their high proliferative demands for biomass and to maintain redox homeostasis.[1][2]

Glycine-1-13C as a Metabolic Probe

Glycine labeled with a stable isotope of carbon at the C1 position (the carboxyl carbon) is a valuable tool for tracing the flow of atoms through the serine biosynthesis and one-carbon metabolic networks. When Glycine-1-13C is introduced into a biological system, the labeled carbon can be incorporated into serine through the reverse reaction of SHMT. By tracking the appearance of 13C in serine and its downstream metabolites, researchers can elucidate the activity of these pathways.

The primary analytical techniques used to measure the incorporation of 13C from labeled glycine into other metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques allow for the separation and identification of metabolites and the quantification of the different isotopologues (molecules that differ only in their isotopic composition).

Quantitative Insights into Serine and Glycine Metabolism

Metabolic flux analysis using 13C tracers provides quantitative data on the contributions of different pathways to the serine and glycine pools. The following tables summarize key quantitative findings from studies using 13C-labeled substrates to investigate serine and glycine metabolism in cancer cells.

| Parameter | Contribution (%) | Cell Line | Citation |

| Serine Inputs | |||

| Extracellular Uptake | 71.2 | HeLa | [3] |

| De Novo Synthesis (from Glucose) | 24.0 | HeLa | [3] |

| Other Sources (e.g., Protein Degradation) | 5.7 | HeLa | [3] |

| Glycine Inputs | |||

| Extracellular Uptake | 45.6 | HeLa | |

| Conversion from Serine | 45.1 | HeLa | |

| Other Sources | 9.4 | HeLa |

Table 1: Relative Contributions to Serine and Glycine Pools in HeLa Cells. This table illustrates the significant contribution of both extracellular uptake and de novo synthesis to the serine pool, while the glycine pool is heavily reliant on both uptake and conversion from serine.

| Parameter | Flux Direction | Relative Flux (%) | Cell Line | Citation |

| Serine Outputs | ||||

| Phospholipid, Sphingolipid, and Protein Synthesis | --> | 94.7 | HeLa | |

| One-Carbon Unit and Glycine Production | --> | 5.3 | HeLa | |

| Glycine Outputs | ||||

| Protein and Nucleotide Synthesis | --> | 100 | HeLa | |

| Conversion to Serine | --> | 0 | HeLa |

Table 2: Metabolic Fates of Serine and Glycine in HeLa Cells. This table highlights the primary anabolic roles of serine and glycine, with a significant portion of serine being directed towards the synthesis of macromolecules. In this particular study, the reverse flux from glycine to serine was not detected.

Experimental Protocols

The following sections provide detailed methodologies for conducting experiments using Glycine-1-13C to probe serine biosynthesis pathways. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

Cell Culture and Isotope Labeling

Objective: To introduce Glycine-1-13C into cultured cells and allow for its incorporation into the metabolic network.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Glycine-free medium

-

Glycine-1-13C (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates)

Protocol:

-

Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the labeling period.

-

Media Preparation: Prepare the labeling medium by supplementing glycine-free medium with dFBS and the desired concentration of Glycine-1-13C. The concentration of the tracer should be carefully chosen to mimic physiological conditions or to achieve a specific labeling enrichment.

-

Media Exchange: Once cells have adhered and are in the logarithmic growth phase, aspirate the standard culture medium.

-

Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or glycine-free medium to remove any residual unlabeled glycine.

-

Labeling: Add the pre-warmed labeling medium containing Glycine-1-13C to the cells.

-

Incubation: Incubate the cells for a predetermined period. The duration of labeling will depend on the specific metabolic questions being addressed. For steady-state analysis, a longer incubation time (e.g., 24 hours) is typically required to ensure isotopic equilibrium. For kinetic studies, a time-course experiment with multiple shorter time points will be necessary.

Metabolite Extraction

Objective: To rapidly quench cellular metabolism and extract intracellular metabolites for analysis.

Materials:

-

Cold quenching solution (e.g., 80% methanol in water, pre-chilled to -80°C)

-

Cold extraction solvent (e.g., 100% methanol, pre-chilled to -80°C)

-

Cell scraper

-

Centrifuge capable of reaching low temperatures

-

Lyophilizer or speed vacuum concentrator

Protocol:

-

Quenching: At the end of the labeling period, rapidly aspirate the labeling medium. Immediately add the ice-cold quenching solution to the cells to halt all enzymatic activity.

-

Cell Lysis and Collection: Place the culture dish on dry ice. Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Extraction: Centrifuge the cell suspension at a high speed (e.g., 16,000 x g) for 5-10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

-

Drying: Dry the metabolite extract completely using a lyophilizer or a speed vacuum concentrator. The dried extract can be stored at -80°C until analysis.

GC-MS Analysis

Objective: To separate, identify, and quantify the isotopologues of serine, glycine, and other related metabolites.

Materials:

-

Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane (MTBSTFA + 1% TBDMCS))

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms)

Protocol:

-

Derivatization: Reconstitute the dried metabolite extract in a derivatization agent to increase the volatility of the amino acids for GC analysis. For example, add a solution of MTBSTFA in pyridine and incubate at 60-70°C for 30-60 minutes.

-

GC-MS Method:

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

-

Gas Chromatography: Use a temperature gradient to separate the metabolites on the GC column. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode to increase sensitivity for specific ions of interest. For isotopologue analysis, it is crucial to monitor the mass-to-charge ratios (m/z) corresponding to the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of the target metabolites.

-

-

Data Analysis:

-

Peak Integration: Integrate the peak areas for each isotopologue of serine and glycine.

-

Natural Abundance Correction: Correct the raw peak areas for the natural abundance of 13C and other heavy isotopes.

-

Fractional Enrichment Calculation: Calculate the fractional or molar percent enrichment (MPE) of the 13C label in each metabolite.

-

NMR Analysis

Objective: To obtain detailed information about the position of the 13C label within the serine molecule.

Materials:

-

NMR buffer (e.g., phosphate buffer in D2O with a known concentration of a reference standard like DSS or TSP)

-

High-field NMR spectrometer equipped with a cryoprobe

Protocol:

-

Sample Preparation: Reconstitute the dried metabolite extract in the NMR buffer.

-

NMR Acquisition:

-

1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to identify and quantify the major metabolites present in the sample.

-

2D 1H-13C HSQC: Acquire a two-dimensional heteronuclear single quantum coherence (HSQC) spectrum. This experiment correlates the proton signals with their directly attached carbon atoms, providing unambiguous identification of the labeled positions.

-

-

Data Processing and Analysis:

-

Process the NMR spectra using appropriate software (e.g., TopSpin, Mnova).

-

Integrate the cross-peaks in the 2D HSQC spectrum to determine the relative abundance of 13C at different positions within the serine molecule.

-

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key serine biosynthesis pathways and a typical experimental workflow for using Glycine-1-13C as a probe.

Caption: The de novo serine biosynthesis pathway originating from the glycolytic intermediate 3-phosphoglycerate.

Caption: Tracing the fate of Glycine-1-13C into serine via the SHMT-catalyzed reaction.

Caption: A typical experimental workflow for a Glycine-1-13C tracing study.

Conclusion

The use of Glycine-1-13C as a probe provides a powerful and quantitative approach to unravel the complexities of serine biosynthesis and one-carbon metabolism. This technical guide has outlined the fundamental principles, provided key quantitative data, detailed experimental protocols, and visualized the associated pathways and workflows. By applying these methodologies, researchers and drug development professionals can gain deeper insights into the metabolic dependencies of diseases like cancer, paving the way for the development of novel therapeutic strategies that target these critical metabolic nodes. The continued application and refinement of these stable isotope tracing techniques will undoubtedly be instrumental in advancing our understanding of cellular metabolism in health and disease.

References

Foundational Concepts of Isotopic Labeling with Glycine-1-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of isotopic labeling using Glycine-1-13C. As a fundamental tool in metabolic research, stable isotope tracing with specifically labeled amino acids like Glycine-1-13C provides unparalleled insights into cellular metabolism, pathway dynamics, and the impact of therapeutic interventions. This document details the underlying concepts, experimental methodologies, and data interpretation strategies relevant to the use of Glycine-1-13C in elucidating key metabolic pathways.

Introduction to Stable Isotope Labeling with Glycine-1-13C

Stable isotope labeling is a powerful technique that utilizes non-radioactive isotopes to trace the metabolic fate of molecules within biological systems.[1] By replacing the naturally abundant carbon-12 (¹²C) with the heavier isotope carbon-13 (¹³C) at a specific atomic position, researchers can follow the journey of the labeled atom as it is incorporated into various downstream metabolites. Glycine, the simplest amino acid, is a central building block for numerous essential biomolecules, including proteins, purines, and the antioxidant glutathione.[2]

Glycine-1-13C, specifically labeled at the carboxyl carbon, is a crucial tracer for several reasons:

-

Precise Pathway Tracing: The labeled carboxyl carbon allows for the unambiguous tracking of its incorporation into larger molecules, providing clear insights into specific biosynthetic pathways.

-

Metabolic Flux Analysis: It is instrumental in quantifying the rate of metabolic reactions, known as metabolic flux analysis (MFA), offering a dynamic view of cellular metabolism that cannot be achieved by measuring metabolite concentrations alone.[1][3][4]

-

Versatility in Application: Its involvement in multiple key pathways makes it a versatile tool for studying cellular proliferation, particularly in cancer research where metabolic reprogramming is a hallmark.

The primary analytical techniques used to detect and quantify ¹³C-labeled molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods allow for the precise determination of isotopic enrichment in various metabolites, providing the data necessary for flux calculations and pathway elucidation.

Key Metabolic Pathways Traced by Glycine-1-13C

The strategic placement of the ¹³C label on the carboxyl group of glycine allows for the detailed investigation of several critical metabolic routes.

De Novo Purine Synthesis

The entire glycine molecule is incorporated into the purine ring during its de novo synthesis. By using Glycine-1-¹³C, the labeled carbon becomes part of the purine structure, allowing researchers to quantify the contribution of glycine to the synthesis of adenine and guanine, the building blocks of DNA and RNA. This is particularly relevant in cancer cells, which often exhibit elevated rates of nucleotide synthesis to support rapid proliferation.

Glutathione (GSH) Biosynthesis

Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine. The final step in its synthesis involves the addition of glycine to γ-glutamylcysteine, a reaction catalyzed by glutathione synthetase. Using Glycine-1-¹³C allows for the direct measurement of the rate of glutathione synthesis by tracking the incorporation of the labeled glycine. This is critical for studying oxidative stress and cellular detoxification mechanisms.

Serine-Glycine One-Carbon Metabolism

Glycine and serine are interconvertible through the action of serine hydroxymethyltransferase (SHMT). This reaction is a cornerstone of one-carbon metabolism, which provides single-carbon units for the synthesis of nucleotides, lipids, and for methylation reactions. When Glycine-1-¹³C is used, the label is lost as ¹³CO₂ if the glycine is cleaved by the glycine cleavage system (GCS). However, if glycine is converted to serine, the ¹³C remains in the carboxyl group of serine. This allows for the study of the directionality and flux of the serine-glycine interconversion.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing Glycine-1-¹³C and related tracers to investigate metabolic fluxes.

Table 1: Glycine and Serine Metabolism Fluxes in Healthy Humans

| Metabolic Flux | Rate (μmol·kg⁻¹·h⁻¹) | Tracer Used | Reference |

| Whole-body glycine flux | 463 ± 55 | [1,2-¹³C₂]glycine | |

| Glycine decarboxylation (GCS) | 96 ± 8 | [1-¹³C]glycine | |

| Glycine-to-CO₂ flux (total) | 146 ± 37 | [1,2-¹³C₂]glycine | |

| CO₂ formation from glycine 2-carbon | 51 ± 40 | Difference | |

| Serine synthesis from glycine (via SHMT) | 193 ± 28 | [1,2-¹³C₂]glycine | |

| Serine synthesis via GCS-derived one-carbon units | ~92 | [1,2-¹³C₂]glycine |

Table 2: Isotopic Enrichment in Purines from Labeled Precursors

| Labeled Precursor | Metabolite | Peak % ¹³C Enrichment | Reference |

| [¹³C]Formate | Uric Acid (C2) | 0.74 - 5.7% | |

| [¹³C]Formate | Uric Acid (C8) | 0.08 - 0.24% | |

| [2-¹³C]Glycine | Uric Acid (C2) | Not significant | |

| [2-¹³C]Glycine | Uric Acid (C8 + C5) | Enriched |

Table 3: Glutathione Synthesis Rates

| Cell/Tissue Type | Method | Glutathione Fractional Synthesis Rate | Reference |

| Human Adult Blood (in vitro) | [¹³C]glycine/GC/C/IRMS | ~300% day⁻¹ | |

| Human Mammary Adenocarcinoma (MCF-7 cells) | [3,3'-¹³C₂]cystine/NMR | Rate of synthesis determined |

Experimental Protocols

General Experimental Workflow for ¹³C Labeling Studies

A typical workflow for a stable isotope tracing experiment involves several key steps, from initial cell culture to final data analysis.

Detailed Protocol for ¹³C-Glycine Labeling in Adherent Mammalian Cells

This protocol provides a step-by-step guide for labeling adherent mammalian cells with Glycine-1-¹³C for subsequent analysis by mass spectrometry.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

DMEM without glycine

-

Glycine-1-¹³C (Cambridge Isotope Laboratories or equivalent)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (-80°C)

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of reaching 14,000 x g at 4°C

Procedure:

-

Cell Seeding: Plate cells at a density that will allow them to reach approximately 80% confluency at the time of harvest. Culture under standard conditions (e.g., 37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing glycine-free DMEM with the desired concentration of Glycine-1-¹³C and other necessary components like dFBS.

-

Adaptation Phase (for steady-state analysis): To achieve isotopic steady state, it is recommended to adapt the cells to the labeling medium for a period equivalent to several cell doublings. This ensures that the intracellular metabolite pools are in equilibrium with the labeled precursor.

-

Labeling:

-

Aspirate the standard culture medium.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

-

Incubation: Incubate the cells for the desired duration. For steady-state analysis, this is typically 24 hours or until the labeling of key downstream metabolites has reached a plateau. For kinetic studies, multiple time points will be necessary.

-

Metabolic Quenching and Metabolite Extraction:

-

Place the culture plate on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of -80°C 80% methanol to the plate to cover the cell monolayer.

-

Incubate at -80°C for 15 minutes to precipitate proteins and quench metabolic activity.

-

Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Sample Processing:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated protein.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

The dried extract can be stored at -80°C until analysis.

-

Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is crucial for accurate and reproducible MS analysis.

-

Reconstitution: Reconstitute the dried metabolite extract in a solvent appropriate for the chosen chromatography method (e.g., a mixture of water and an organic solvent for reversed-phase liquid chromatography).

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites often require derivatization to increase their volatility. A common method is silylation.

-

Analysis by LC-MS or GC-MS: Inject the prepared sample into the LC-MS or GC-MS system. The instrument will separate the metabolites and detect the mass-to-charge ratio of the different isotopologues (molecules that differ only in their isotopic composition).

Sample Preparation and Analysis by NMR Spectroscopy

NMR offers the advantage of being non-destructive and highly quantitative for determining positional isotopic enrichment.

-

Sample Preparation:

-

Lyophilize the cell extract.

-

Redissolve the lyophilized powder in a known volume of D₂O containing a chemical shift standard (e.g., DSS).

-

Adjust the pH to a precise value (e.g., 7.400 ± 0.004) using DCl or NaOD.

-

Transfer the sample to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra.

-

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) is a common 2D experiment that provides correlations between protons and their directly attached carbons, allowing for the resolution of ¹³C signals from complex mixtures.

-

Specialized pulse sequences can be used to specifically detect and quantify ¹³C-labeled species.

-

Conclusion